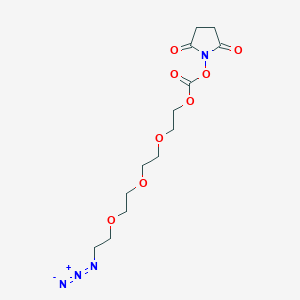
Azido-PEG3-succinimidyl carbonate
Descripción general
Descripción
Azido-PEG3-succinimidyl carbonate is a PEG linker that contains azide and succinimidyl carbonate moieties . It has a molecular formula of C13H20N4O8 and a molecular weight of 360.3 g/mol . It is commonly used in laboratory chemicals .
Synthesis Analysis
The succinimidyl carbonate group in Azido-PEG3-succinimidyl carbonate readily reacts with amines to form carbamate . This compound supports custom synthesis and is available in high purity .
Molecular Structure Analysis
The molecular structure of Azido-PEG3-succinimidyl carbonate consists of a PEG linker, an azide group, and a succinimidyl carbonate group . The PEG linker increases the water solubility of the compound .
Chemical Reactions Analysis
The azide group in Azido-PEG3-succinimidyl carbonate can undergo copper-catalyzed Click Chemistry reactions with alkynes . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles .
Physical And Chemical Properties Analysis
Azido-PEG3-succinimidyl carbonate has a molecular weight of 360.3 g/mol and a molecular formula of C13H20N4O8 .
Aplicaciones Científicas De Investigación
1. Reversible "Click" PEGylation
Azido-PEG3-succinimidyl carbonate (SC) plays a crucial role in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker and a terminal alkyne for "click" chemistry. This method enables reversible conjugation to amines (e.g., in proteins), potentially useful in targeted drug delivery systems (Xie, Duan, & Forrest, 2010).
2. Functional Amphiphilic and Degradable Copolymers
Azido-PEG3-SC has been used for conjugation with amino derivatives and grafting to azido-functional aliphatic polyesters, leading to the development of functional amphiphilic and degradable copolymers. These are significant for biomedical applications, including drug delivery (Freichels et al., 2011).
3. Synthesis of Sustained-Release Prodrugs
In the field of pharmacology, azido-PEG3-SC has been utilized in the synthesis of sustained-release prodrugs, demonstrating potential for improved drug retention and pharmacokinetics (Li et al., 2010).
4. Development of Biodegradable Polymers for Drug Conjugation
This compound aids in developing azido-carrying biodegradable polymers postfunctionalized with alkynyl compounds for potential use in drug delivery systems (Hu et al., 2013).
5. Dynamic Control of Cell Adhesion
Azido-PEG3-SC is used for reversible conjugation of PEG via a photocleavable linker, enabling dynamic control of cell adhesion on substrates. This technology is valuable in tissue engineering and basic biology (Kaneko et al., 2011).
6. Photografting Methodology for Nanocarriers
A photografting methodology using azido-PEG3-SC on copolymers for the targeting of specific cells is developed. This approach is crucial in the preparation of nanocarriers for biomedical applications (Pourcelle et al., 2009).
7. Vibrational Signaling in Molecular Electronics
Azido-PEG-succinimidyl ester oligomers, including azido-PEG3-SC, show potential in developing new signal transduction strategies for molecular electronics and biochemistry, given their ability for vibrational energy transport (Lin & Rubtsov, 2012).
8. Novel Polymer Drug Carrier Systems
Azido-PEG3-SC is utilized in synthesizing novel water-soluble polymer drug carrier systems based on biodegradable poly(ethylene glycol) block copolymers, aiding in the effective delivery of anti-cancer drugs (Pechar et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O8/c14-16-15-3-4-21-5-6-22-7-8-23-9-10-24-13(20)25-17-11(18)1-2-12(17)19/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGURCMIYKOKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-succinimidyl carbonate | |
CAS RN |
2110448-98-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110448-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)



![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)